(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide
Description
The compound (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide is a thiazolidinone derivative characterized by a 3,4-dimethoxy-substituted benzylidene group at the 5-position of the thiazolidinone ring and a p-tolyl acetamide moiety at the 3-position. Its Z-configuration ensures specific spatial orientation, influencing molecular interactions. This compound belongs to a class of 5-arylidene-2-thioxothiazolidin-4-one derivatives synthesized via Knoevenagel condensation, a method widely used to introduce arylidene groups into heterocyclic systems .
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-13-4-7-15(8-5-13)22-19(24)12-23-20(25)18(29-21(23)28)11-14-6-9-16(26-2)17(10-14)27-3/h4-11H,12H2,1-3H3,(H,22,24)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGHEIQIQMKXMT-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a thioamide with an α-haloketone under basic conditions. This reaction forms the thiazolidinone ring through a cyclization process.
Introduction of the Benzylidene Group: The benzylidene group is introduced by condensing 3,4-dimethoxybenzaldehyde with the thiazolidinone core in the presence of a base, such as sodium hydroxide or potassium carbonate. This step forms the (Z)-benzylidene derivative.
Acetamide Formation: The final step involves the acylation of the thiazolidinone derivative with p-toluidine to form the acetamide group. This reaction is typically carried out using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its antimicrobial and anti-inflammatory properties. It can inhibit the growth of certain bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways. This makes it a potential lead compound for the development of new anticancer drugs.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among analogous compounds include:
- Benzylidene Substituents : The 3,4-dimethoxy groups in the target compound enhance electron-donating effects compared to 2-methoxy in or unsubstituted arylidenes in . This may improve solubility or binding affinity to hydrophobic pockets in biological targets.
- Acetamide Moieties : The p-tolyl group offers moderate lipophilicity, contrasting with the polar thiadiazole in or the fluorinated aromatic system in , which may alter pharmacokinetics.
Physicochemical Properties
- Hydrogen Bonding : Analogous to , the target compound’s acetamide and thioxo groups may form intermolecular hydrogen bonds, influencing crystallinity and stability.
Biological Activity
(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide is a compound belonging to the thiazolidinone class, known for its diverse biological activities. The thiazolidinone derivatives have been extensively studied for their potential in medicinal chemistry due to their antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
The compound features a thioxothiazolidine core with a substituted benzylidene moiety and an acetamide side chain. The unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : Thiazolidinone derivatives often inhibit key enzymes in microbial and cancer cells. For instance, they can inhibit MurB in Escherichia coli, crucial for bacterial cell wall synthesis.
- Antioxidant Activity : The presence of methoxy groups enhances the antioxidant properties of the compound, contributing to its protective effects against oxidative stress .
Anticancer Activity
Research has demonstrated that thioxothiazolidinones exhibit significant anticancer effects. A study using mouse Ehrlich Ascites Tumor (EAT) models indicated that derivatives of 4-thiazolidinone reduced tumor volume and increased survival rates . The specific compound under review also showed promising results in inhibiting cancer cell proliferation.
Antimicrobial Activity
The compound has shown potent antimicrobial activity against various pathogens. In vitro studies revealed significant inhibition against resistant strains of Staphylococcus aureus and other bacteria, with effective concentrations reported . This positions the compound as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are notable, with several studies reporting significant inhibition of inflammation markers in animal models. For example, compounds similar to the one demonstrated up to 55% inhibition in inflammation models at specific time intervals .
Data Tables
| Activity Type | IC50 Values (µM) | Reference |
|---|---|---|
| Urease Inhibition | 1.473 - 9.274 | |
| Anticancer (EAT Model) | Significant Reduction | |
| Antimicrobial Activity | Effective at 512 µg/mL | |
| Anti-inflammatory | Up to 55% inhibition |
Case Studies
-
Urease Inhibition Study :
A series of thioxothiazolidinyl-acetamides were synthesized and tested for urease inhibition. The most active derivative exhibited an IC50 value of 1.473 µM, highlighting the potential of these compounds as urease inhibitors . -
Cytotoxicity Assessment :
Cytotoxicity was evaluated using MOLT-4 cells with no significant toxicity observed up to concentrations of 100 µM. This suggests a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Thiazolidinone Core Formation : React 3,4-dimethoxybenzaldehyde with rhodanine or thiazolidinedione derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the benzylidene-thiazolidinone intermediate .
Acetamide Functionalization : Introduce the N-(p-tolyl)acetamide moiety via nucleophilic substitution or coupling reactions. Chloroacetylation of the thiazolidinone intermediate followed by reaction with p-toluidine is a common strategy .
Characterization : Confirm purity and structure via TLC, NMR (¹H/¹³C), IR, and mass spectrometry. The Z-configuration of the benzylidene group is validated by NOESY NMR or X-ray crystallography .
Q. How is the compound’s structural integrity verified after synthesis?
- Methodological Answer :
- Spectroscopic Analysis : ¹H NMR (δ 7.5–8.0 ppm for benzylidene protons), ¹³C NMR (C=S at ~170 ppm, C=O at ~190 ppm), and IR (C=O stretch ~1700 cm⁻¹, C=S ~1200 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves stereochemistry (e.g., Z vs. E configuration) and molecular packing .
- Elemental Analysis : Matches calculated vs. observed C, H, N, S content (±0.4%) .
Q. What in vitro assays are used to screen the compound’s biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Anti-inflammatory Testing : COX-1/COX-2 inhibition assays using ELISA or fluorometric methods .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yield and reaction efficiency?
- Methodological Answer :
- Optimized Conditions : Irradiation at 80–100°C for 10–30 minutes in solvents like DMF or ethanol reduces reaction time from hours to minutes .
- Yield Enhancement : Microwave irradiation promotes uniform heating, reducing side reactions (e.g., hydrolysis) and improving purity (yields >90% reported) .
- DoE (Design of Experiments) : Statistical models (e.g., factorial design) optimize variables like temperature, solvent ratio, and catalyst loading .
Q. What strategies address discrepancies in reported biological activity data?
- Methodological Answer :
- Standardized Protocols : Use common cell lines (e.g., ATCC-certified) and consistent assay conditions (e.g., serum concentration, incubation time) to minimize variability .
- Purity Validation : HPLC (>95% purity) ensures activity correlations are not confounded by impurities .
- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify outliers or methodological biases .
Q. How is computational modeling used to predict target interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., COX-2, EGFR) using crystal structures from the PDB .
- MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 50–100 ns trajectories .
- QSAR Studies : Build regression models (e.g., partial least squares) linking substituent effects (e.g., methoxy groups) to bioactivity .
Q. What methods optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipinski’s Rule Compliance : Modify logP (2–3) via substituent changes (e.g., replacing methoxy with hydroxy groups) to enhance solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation sites) .
- Prodrug Design : Introduce ester moieties to improve oral bioavailability, with in vivo validation in rodent models .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s antimicrobial efficacy?
- Methodological Answer :
- Strain-Specificity : Test activity against clinically isolated vs. lab-adapted strains, which may have varying resistance profiles .
- Assay Medium Impact : Adjust cation-adjusted Mueller-Hinton broth vs. RPMI-1640 for fungi to standardize results .
- Checkerboard Assays : Evaluate synergism with antibiotics (e.g., ciprofloxacin) to clarify potency in combination therapies .
Synthetic Optimization Table
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 6–8 hours | 10–30 minutes |
| Temperature | 80–100°C (reflux) | 80–100°C (controlled irradiation) |
| Yield | 60–75% | 85–94% |
| Purity (HPLC) | 85–90% | 92–97% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
